Cas no 53995-82-7 (Ethyl 4,6-dichloro-1H-indole-2-carboxylate)

Ethyl 4,6-dichloro-1H-indole-2-carboxylate is a versatile indole derivative widely used as a key intermediate in organic synthesis and pharmaceutical research. Its dichloro-substituted indole core provides reactivity for further functionalization, making it valuable in the development of biologically active compounds. The ethyl ester group enhances solubility in organic solvents, facilitating downstream reactions. This compound exhibits high purity and stability, ensuring consistent performance in coupling reactions, heterocyclic modifications, and medicinal chemistry applications. Its structural features make it particularly useful for constructing complex molecules, including potential drug candidates targeting various therapeutic areas. Proper handling under standard laboratory conditions is recommended due to its reactive functional groups.
Ethyl 4,6-dichloro-1H-indole-2-carboxylate structure
53995-82-7 structure
Product Name:Ethyl 4,6-dichloro-1H-indole-2-carboxylate
CAS No:53995-82-7
MF:C11H9Cl2NO2
MW:258.100661039352
MDL:MFCD00800654
CID:56509
PubChem ID:2736407
Update Time:2025-06-07

Ethyl 4,6-dichloro-1H-indole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4,6-dichloro-1H-indole-2-carboxylate
    • Ethyl 4,6-dichloroindole-2-carboxylate
    • Z425372998
    • ETHYL 4,6-DICHLORO-1H-INDOLE
    • SCHEMBL1093057
    • DS-10621
    • AC-9001
    • 53995-82-7
    • NCGC00336984-01
    • AKOS001476262
    • CS-0139911
    • MFCD00800654
    • AB07295
    • YLAHLUPONQVSOT-UHFFFAOYSA-N
    • Ethyl?4,6-dichloro-1H-indole-2-carboxylate
    • AB01330205-02
    • AMY1755
    • 4,6-dichloro-1-ethyl-1H-indole;ETHYL 4,6-DICHLORO-1H-INDOLE-2-CARBOXYLATE
    • A7846
    • DTXSID10371339
    • ethyl,4,6-dichloroindole-2-carboxylate
    • 2-carboethoxy-4,6-dichloroindole
    • ETHYL4,6-DICHLORO-1H-INDOLE-2-CARBOXYLATE
    • 4,6-dichloro-indole-2-carboxylic acid, ethyl ester
    • 4,6-dichloro-1h-indole-2-carboxylic acid ethyl ester
    • Q-102090
    • EN300-85655
    • FT-0649146
    • 1H-Indole-2-carboxylic acid, 4,6-dichloro-, ethyl ester
    • 4,6-dichloroindole-2-carboxylic acid ethyl ester
    • DB-012473
    • SY060782
    • STK893304
    • BBL020614
    • MDL: MFCD00800654
    • Inchi: 1S/C11H9Cl2NO2/c1-2-16-11(15)10-5-7-8(13)3-6(12)4-9(7)14-10/h3-5,14H,2H2,1H3
    • InChI Key: YLAHLUPONQVSOT-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=CC2=C1C=C(C(=O)OCC)N2)Cl

Computed Properties

  • Exact Mass: 257.00100
  • Monoisotopic Mass: 257.001
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 275
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 42.1A^2
  • XLogP3: 3.9

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.432
  • Melting Point: 171-172
  • Boiling Point: 405℃ at 760 mmHg
  • Flash Point: 198.7 °C
  • Refractive Index: 1.637
  • PSA: 42.09000
  • LogP: 3.65140

Ethyl 4,6-dichloro-1H-indole-2-carboxylate Security Information

Ethyl 4,6-dichloro-1H-indole-2-carboxylate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Ethyl 4,6-dichloro-1H-indole-2-carboxylate Production Method

Ethyl 4,6-dichloro-1H-indole-2-carboxylate Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:53995-82-7)Ethyl 4,6-dichloro-1H-indole-2-carboxylate
Order Number:A7846
Stock Status:in Stock
Quantity:5.0g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:04
Price ($):187.0
Email:sales@amadischem.com

Additional information on Ethyl 4,6-dichloro-1H-indole-2-carboxylate

Ethyl 4,6-dichloro-1H-indole-2-carboxylate (CAS No. 53995-82-7): A Comprehensive Overview

Ethyl 4,6-dichloro-1H-indole-2-carboxylate (CAS No. 53995-82-7) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents and as a valuable intermediate in synthetic pathways.

The molecular structure of Ethyl 4,6-dichloro-1H-indole-2-carboxylate consists of an indole core with dichloro substitutions at the 4 and 6 positions, and an ethyl ester group at the 2-carboxyl position. This specific arrangement imparts unique chemical properties that make it an attractive candidate for various chemical transformations and biological studies.

Recent advancements in the synthesis and characterization of Ethyl 4,6-dichloro-1H-indole-2-carboxylate have been reported in several high-impact scientific journals. For instance, a study published in the Journal of Organic Chemistry detailed an efficient and scalable synthetic route to produce this compound with high purity and yield. The researchers utilized a combination of palladium-catalyzed cross-coupling reactions and selective chlorination steps to achieve the desired product. This method not only enhances the synthetic accessibility but also opens avenues for further derivatization and functionalization.

In the realm of medicinal chemistry, Ethyl 4,6-dichloro-1H-indole-2-carboxylate has shown promising activity as a lead compound for drug discovery. Indole derivatives are well-known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. A recent study in the European Journal of Medicinal Chemistry explored the potential of Ethyl 4,6-dichloro-1H-indole-2-carboxylate as a scaffold for developing new anti-inflammatory agents. The researchers found that this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic candidate for inflammatory diseases.

Beyond its medicinal applications, Ethyl 4,6-dichloro-1H-indole-2-carboxylate also serves as a valuable intermediate in the synthesis of more complex molecules. Its reactivity and functional group diversity make it suitable for various chemical reactions, such as nucleophilic substitution, esterification, and condensation reactions. These properties have been leveraged in the development of novel materials and polymers with tailored properties.

The safety and environmental impact of Ethyl 4,6-dichloro-1H-indole-2-carboxylate have also been evaluated in several studies. While it is generally considered safe for laboratory use under proper handling conditions, it is important to adhere to standard safety protocols to minimize any potential risks. Researchers have emphasized the importance of proper disposal methods to prevent environmental contamination.

In conclusion, Ethyl 4,6-dichloro-1H-indole-2-carboxylate (CAS No. 53995-82-7) is a multifaceted compound with significant potential in both research and industrial applications. Its unique structural features and versatile reactivity make it an invaluable tool for chemists and pharmaceutical scientists alike. As ongoing research continues to uncover new applications and properties, this compound is poised to play a crucial role in advancing various fields of science and technology.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:53995-82-7)Ethyl 4,6-dichloro-1H-indole-2-carboxylate
A7846
Purity:99%
Quantity:5.0g
Price ($):187.0
Email